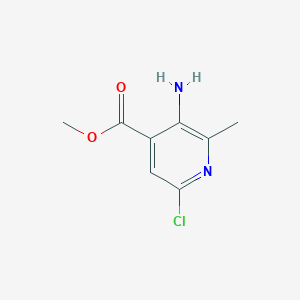

Methyl 3-amino-6-chloro-2-methylisonicotinate

Description

General Overview of Isonicotinic Acid Derivatives and Their Role in Synthetic Chemistry

Isonicotinic acid, or pyridine-4-carboxylic acid, and its derivatives are fundamental building blocks in the field of organic synthesis. The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, imparts unique electronic properties and serves as a key pharmacophore in numerous drugs. The carboxylic acid moiety and its ester or amide derivatives provide a reactive handle for a variety of chemical transformations, including nucleophilic acyl substitution, reduction, and coupling reactions.

These derivatives are instrumental in the construction of more complex molecular architectures. For instance, they are key components in the synthesis of various pharmaceuticals, including antitubercular agents like isoniazid and anti-inflammatory drugs. organic-chemistry.org The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can influence its biological activity, solubility, and metabolic stability. The synthesis of highly substituted pyridines is a dynamic area of research, with methodologies constantly being developed to allow for precise control over the substitution pattern. cymitquimica.com

Significance of Methyl 3-amino-6-chloro-2-methylisonicotinate as a Precursor in Advanced Organic Synthesis

This compound, with the chemical formula C₈H₉ClN₂O₂, is a polysubstituted pyridine derivative that holds considerable promise as a versatile precursor in advanced organic synthesis. Its structure is characterized by a methyl isonicotinate (B8489971) core bearing an amino group at the 3-position, a chloro group at the 6-position, and a methyl group at the 2-position. Each of these functional groups offers a potential site for further chemical modification, making this compound a valuable starting material for the synthesis of a diverse range of target molecules.

The amino group can act as a nucleophile or be transformed into various other functionalities, such as amides, sulfonamides, or diazonium salts, which are themselves versatile intermediates. The chloro substituent provides a site for nucleophilic aromatic substitution or cross-coupling reactions, enabling the introduction of a wide array of carbon, nitrogen, or oxygen-based substituents. The methyl group can potentially undergo oxidation or condensation reactions. The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other derivatives.

While detailed research findings on the specific applications of this compound are not extensively documented in publicly available literature, its structural features suggest its utility in the synthesis of complex heterocyclic systems, which are often sought after in medicinal chemistry and materials science.

Below is a table summarizing the key chemical identifiers for this compound:

| Identifier | Value |

| IUPAC Name | Methyl 3-amino-6-chloro-2-methylpyridine-4-carboxylate |

| CAS Number | 1073182-63-4 |

| Molecular Formula | C₈H₉ClN₂O₂ |

| Molecular Weight | 200.62 g/mol |

| InChI | InChI=1S/C8H9ClN2O2/c1-4-7(10)5(8(12)13-2)3-6(9)11-4/h3H,10H2,1-2H3 |

Scope and Research Objectives Pertaining to this compound Chemistry

The primary research interest in this compound and related compounds lies in their potential as scaffolds for the generation of novel chemical entities with desirable biological or material properties. The strategic arrangement of functional groups on the pyridine ring allows for systematic modifications to explore structure-activity relationships (SAR) in drug discovery programs.

Key research objectives in this area typically include:

Development of Efficient Synthetic Routes: Devising novel and efficient synthetic methodologies for the preparation of this compound and its analogs.

Functional Group Manipulation: Exploring the selective transformation of the amino, chloro, and ester functionalities to introduce molecular diversity.

Synthesis of Novel Heterocyclic Systems: Utilizing this compound as a key intermediate for the construction of fused-ring systems and other complex heterocyclic structures.

Exploration of Biological Activity: Screening the synthesized derivatives for potential therapeutic applications, such as anticancer, anti-inflammatory, or antimicrobial agents.

Materials Science Applications: Investigating the potential of derivatives in the development of new materials, such as organic light-emitting diodes (OLEDs) or functional polymers.

The study of polysubstituted pyridines like this compound is a vibrant and evolving field of chemical research, driven by the continuous demand for new molecules with unique properties and functions.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-6-chloro-2-methylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-4-7(10)5(8(12)13-2)3-6(9)11-4/h3H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBFUKCFLXUHQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)Cl)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 3 Amino 6 Chloro 2 Methylisonicotinate

Retrosynthetic Disconnection Strategies for the Isonicotinate (B8489971) Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.comlakotalakes.com For Methyl 3-amino-6-chloro-2-methylisonicotinate, several disconnection strategies can be envisioned, focusing on the formation of the isonicotinate core and the introduction of its substituents.

A primary disconnection approach involves functional group interconversion (FGI), targeting the ester, amino, and chloro groups. The ester can be disconnected to its corresponding carboxylic acid precursor, 3-amino-6-chloro-2-methylisonicotinic acid. The amino and chloro groups can be disconnected to reveal a pyridine (B92270) core that can be functionalized through halogenation and amination reactions.

A more fundamental disconnection involves breaking the bonds that form the pyridine ring itself. This approach leads to acyclic precursors that can be cyclized to form the desired scaffold. Common strategies for pyridine ring synthesis, such as the Hantzsch synthesis, involve disconnections that break the ring into components like an aldehyde, a β-keto ester, and a nitrogen source. advancechemjournal.comlakotalakes.com For the target molecule, a [3+2+1] disconnection could be considered, envisioning a three-carbon fragment, a two-carbon fragment, and an ammonia (B1221849) source.

Table 1: Key Retrosynthetic Disconnections for the Isonicotinate Core

| Disconnection Type | Bond(s) Cleaved | Precursor(s) | Subsequent Strategy |

| Functional Group Interconversion (FGI) | C(4)-C(ester), C(3)-N, C(6)-Cl | 3-amino-6-chloro-2-methylisonicotinic acid; 2-methylisonicotinic acid derivatives | Esterification, Halogenation, Amination |

| Ring Formation (e.g., Hantzsch-type) | Multiple C-C and C-N bonds in the ring | Acyclic carbonyl compounds, enamines, ammonia source | Cyclocondensation, Multi-component reactions |

| Cycloaddition | C(2)-C(3) and C(5)-C(6) | Azadienes and alkynes | Inverse-electron-demand Diels-Alder reaction |

These strategies form the basis for the synthetic approaches detailed in the subsequent sections. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. baranlab.org

Synthesis via Ring Formation and Cyclocondensation Approaches

Constructing the pyridine ring from acyclic precursors is a powerful method for accessing highly substituted pyridines, as it allows for the strategic placement of functional groups from the outset.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building complex molecular scaffolds. bohrium.comtaylorfrancis.com The Hantzsch pyridine synthesis is a classic example of a [2+2+1+1] MCR, typically involving two equivalents of a β-keto ester, an aldehyde, and a nitrogen donor like ammonia. wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org

While the classic Hantzsch synthesis produces symmetrically substituted pyridines, modern variations allow for the synthesis of unsymmetrical products. baranlab.org For a target like this compound, a modified Hantzsch-type reaction could be envisioned using carefully selected precursors to install the required methyl, amino, and ester functionalities.

Table 2: Representative Multi-Component Pyridine Syntheses

| Reaction Name | Component Types | General Product | Key Features |

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Symmetrical 1,4-Dihydropyridines (then oxidized) | One-pot, high atom economy, widely applicable. wikipedia.orgacsgcipr.org |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-Unsaturated Ketone | Substituted Pyridines | Two-step process involving Michael addition followed by cyclodehydration. |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated Carbonyls, Ammonium (B1175870) acetate (B1210297) | Asymmetrical Polysubstituted Pyridines | Proceeds through a 1,5-dicarbonyl intermediate. wikipedia.org |

These MCRs offer a convergent and atom-economical route to the pyridine core, though achieving the specific substitution pattern of the target molecule may require multi-step modifications of the initial product. acsgcipr.org

Annulation refers to the construction of a ring onto a pre-existing molecule. scripps.edu Pyridine ring annulation methods can be employed to fuse a pyridine ring onto another cyclic or acyclic system. One common strategy involves the reaction of protonated nitrogen heterocycles that have an alkyl group next to the nitrogen with α,β-unsaturated ketones, such as methyl vinyl ketone, to form fused pyridinium (B92312) salts after cyclization and dehydration. rsc.org Another approach involves the cycloaddition of 1-azadienes with alkynes, which, after oxidation, yields the pyridine ring. baranlab.org These methods are particularly useful for creating polycyclic aromatic systems but can be adapted for the synthesis of monocyclic pyridines from acyclic precursors that mimic a pre-existing ring fragment.

Synthesis via Functional Group Interconversions on Pre-formed Pyridine Scaffolds

An alternative and often more direct route involves starting with a commercially available or readily synthesized pyridine derivative and sequentially introducing the required functional groups. This approach relies on the regioselective control of reactions on the electron-deficient pyridine ring.

The introduction of halogen and amino groups onto a pyridine ring is challenging due to the ring's deactivation towards electrophilic substitution.

Halogenation: Direct electrophilic halogenation of pyridine is difficult and typically requires harsh conditions, favoring substitution at the 3-position. nih.govnih.gov To achieve chlorination at the 6-position (an α-position), a nucleophilic substitution approach is often more effective. This typically involves starting with a pyridine N-oxide to activate the α- and γ-positions towards nucleophilic attack or using a pre-functionalized pyridine, such as a pyridone, which can be converted to the 6-chloro derivative using reagents like phosphorus oxychloride (POCl₃) or phosphoryl chloride. A modern approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for mild and highly regioselective halogenation. nih.govchemrxiv.org

Amination: Introducing an amino group at the 3-position is also non-trivial. The Chichibabin reaction, which uses sodium amide (NaNH₂) to directly aminate pyridines, strongly favors the 2- and 6-positions. researchgate.net Therefore, to achieve 3-amination, an indirect route is typically required. This can involve:

Nitration at the 3-position (often requiring forcing conditions or activation, such as forming a 2,6-dihalopyridine intermediate first), followed by reduction of the nitro group. wikipedia.org

Directed ortho-metalation followed by reaction with an electrophilic nitrogen source.

Nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a leaving group at the 3-position and activating groups elsewhere on the ring.

A base-promoted amination of polyhalogenated pyridines has also been developed, offering a potentially selective method for functionalization. acs.org

Table 3: Selected Methods for Pyridine Functionalization

| Transformation | Reagent/Method | Typical Position(s) Targeted | Notes |

| Chlorination | POCl₃ on Pyridones | 2- or 4- (α, γ) | Converts hydroxyl/oxo group to chloro group. |

| Chlorination | Electrophilic (e.g., Cl₂, Lewis Acid) | 3-, 5- (β) | Requires harsh conditions, often gives mixtures. nih.gov |

| Amination | Chichibabin Reaction (NaNH₂) | 2-, 6- (α) | Direct C-H amination. researchgate.net |

| Amination | Nitration (HNO₃/H₂SO₄) then Reduction (e.g., H₂, Pd/C) | 3- (β) | Requires harsh conditions for nitration step. wikipedia.org |

The final step in many synthetic routes to the target molecule would be the esterification of the corresponding carboxylic acid, 3-amino-6-chloro-2-methylisonicotinic acid.

The classic Fischer esterification, involving refluxing the carboxylic acid in methanol (B129727) with a strong acid catalyst (like H₂SO₄), is a common method. google.com However, the basic nitrogen atom of the pyridine ring can be protonated, potentially reducing the reactivity of the carboxylic acid.

Alternative methods that avoid strongly acidic conditions are often preferred:

Conversion to an Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with methanol, often in the presence of a non-nucleophilic base like triethylamine, to form the methyl ester. nih.gov

Coupling Reagents: Peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid for reaction with methanol. This method is typically performed under mild, neutral conditions. nih.gov

Palladium-Catalyzed Carbonylation: It is also possible to synthesize pyridine carboxylic acid esters by reacting halopyridines with carbon monoxide and an alcohol in the presence of a palladium catalyst and a weak base. google.com

Table 4: Common Esterification Methods for Pyridine Carboxylic Acids

| Method | Reagents | Conditions | Advantages |

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Simple, inexpensive reagents. google.com |

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Methanol, Base (e.g., Et₃N) | Room Temperature to Reflux | High reactivity, good for sterically hindered acids. nih.gov |

| Coupling Agent-Mediated | DCC or EDC, DMAP (cat.), Methanol | Room Temperature | Mild conditions, high yields, avoids strong acids/bases. |

| Catalytic Carbonylation | Halopyridine, CO, Methanol, Pd catalyst, Base | Elevated Temperature/Pressure | Forms ester directly from a halo-precursor. google.com |

Reduction of Nitro Precursors to Amino Derivatives

The transformation of a nitro group to an amino group is a fundamental step in the synthesis of many aromatic amines, including this compound. The precursor for this reaction would be Methyl 6-chloro-2-methyl-3-nitroisonicotinate. A variety of reducing agents and methods can be employed for this conversion, each with its own set of advantages and limitations regarding yield, selectivity, and reaction conditions.

Commonly used methods for the reduction of aromatic nitro compounds include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) and hydrogen gas, or metal-acid systems such as tin or iron in the presence of hydrochloric acid. For instance, the synthesis of 3-chloro-2-methylaniline (B42847) involves the reduction of 6-chloro-2-nitrotoluene using polysulfides in an aqueous solution, a method that is considered safe and cost-effective. google.com Another approach involves the use of iron powder for the reduction of a nitro group in the synthesis of 2-chloro-6-methylaniline (B140736). google.com

A metal-free alternative for the reduction of nitro compounds utilizes trichlorosilane (B8805176) in a continuous-flow system. beilstein-journals.org This method has been successfully applied to both aromatic and aliphatic nitro derivatives, affording the corresponding primary amines in high yields with short reaction times and often without the need for further purification. beilstein-journals.org The chemoselective reduction of nitro groups is also a significant area of research, with enzymatic systems like 3-nitrophenol (B1666305) nitroreductase demonstrating the ability to reduce nitro groups to hydroxylamino groups in the presence of NADPH. nih.gov

Below is a table summarizing various reducing agents and their typical reaction conditions for the reduction of aromatic nitro compounds, which could be applicable to the synthesis of this compound.

| Reducing Agent/System | Typical Reaction Conditions | Advantages | Potential Considerations |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Hydrogen gas pressure, various solvents (e.g., ethanol (B145695), ethyl acetate) | High yields, clean reaction | Requires specialized equipment for handling hydrogen gas |

| Metal/Acid (e.g., Fe/HCl, Sn/HCl) | Acidic aqueous media | Inexpensive reagents, well-established method | Can generate significant amounts of metal waste |

| Sodium Polysulfide | Aqueous solution, heating | Low cost, safe | Reaction times can be long |

| Iron Powder | Aqueous or alcoholic solvents, often with an acid catalyst | Cost-effective, environmentally benign metal | Can require stoichiometric amounts of iron |

| Trichlorosilane (HSiCl₃) | Continuous-flow reactor, with a tertiary amine | Metal-free, high yields, short reaction times | Trichlorosilane is corrosive and moisture-sensitive |

Catalytic Protocols in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. The synthesis of this compound can benefit from both transition metal-mediated and organocatalytic approaches to construct and functionalize the pyridine ring.

Transition Metal-Mediated Synthetic Routes

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct synthesis of the target molecule via a single cross-coupling step is not commonly reported, related pyridazine-based compounds have been synthesized using the Suzuki-Miyaura cross-coupling reaction. researchgate.net This reaction typically involves the coupling of a halide (in this case, the chloro-substituent on the pyridine ring) with a boronic acid derivative in the presence of a palladium catalyst to form a new carbon-carbon bond. researchgate.net

For the synthesis of functionalized pyridines, transition metal catalysts can be employed in various ways. For instance, palladium-catalyzed tandem carbonylation-allene insertion reactions have been used to prepare 2-alkyl(aryl)-3-methylidenechroman-4-ones, demonstrating the versatility of these catalysts in constructing complex heterocyclic systems. researchgate.net The functionalization of the pyridine ring can also be achieved through reactions that form carbon-nitrogen bonds, which are crucial for introducing the amino group or other nitrogen-containing substituents.

Organocatalytic Approaches to Pyridine Functionalization

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in organic synthesis, often complementing traditional metal-based catalysis. While specific organocatalytic routes to this compound are not extensively documented, the principles of organocatalysis can be applied to the functionalization of the pyridine ring.

For example, organocatalyzed condensation reactions are valuable for building molecular complexity. The synthesis of 2,5-bis((dimethylamino)methylene)cyclopentanone through an organocatalyzed condensation of cyclopentanone (B42830) and N,N-Dimethylformamide dimethyl acetal (B89532) highlights the potential of this approach. mdpi.com In the context of the target molecule, organocatalysts could potentially be used to introduce substituents to the pyridine ring with high regio- and stereoselectivity.

Process Optimization and Scalability Considerations in Laboratory Synthesis

The transition from a laboratory-scale synthesis to a larger, more industrial production requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound, several factors would need to be considered.

One key aspect is the choice of starting materials and reagents. Utilizing readily available and inexpensive starting materials is crucial for large-scale production. For example, a synthetic route for 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was optimized for large-scale pilot study by starting with cheap raw materials and employing simple experimental operations with mild reaction conditions. atlantis-press.com

Reaction conditions such as temperature, pressure, reaction time, and solvent choice must be fine-tuned to maximize yield and minimize the formation of byproducts. The use of continuous-flow chemistry, as demonstrated in the trichlorosilane-mediated nitro reduction, can offer significant advantages in terms of scalability, safety, and process control. beilstein-journals.org Flow chemistry allows for better heat and mass transfer, which can lead to improved reaction efficiency and safer handling of potentially hazardous reagents. beilstein-journals.org

Purification methods also need to be scalable. While chromatography is a common purification technique in the laboratory, it can be expensive and time-consuming on a large scale. Alternative methods such as crystallization, distillation, or extraction should be explored to develop a more practical and economical purification process.

Sustainable and Green Chemistry Aspects in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The development of synthetic routes for this compound should incorporate these principles to minimize environmental impact.

A key consideration is the choice of solvents. Many organic solvents are volatile, flammable, and toxic. The use of water as a solvent, where possible, is a greener alternative. For example, a preparation method for 2-chloro-6-methylaniline utilizes water as a solvent, aligning with the principles of green chemistry. google.com

Atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is another important aspect. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts.

The use of catalysts, both metallic and organic, is inherently a green approach as they are used in small amounts and can be recycled and reused. The development of efficient and recyclable catalysts is a major focus of green chemistry research. Furthermore, exploring biocatalytic methods, which employ enzymes to carry out chemical transformations, can offer high selectivity and mild reaction conditions.

Comprehensive Spectroscopic and Structural Data for this compound Remains Elusive

Following an extensive search of scientific literature and chemical databases, detailed experimental data for the comprehensive spectroscopic and advanced structural characterization of the chemical compound this compound is not publicly available. As a result, the generation of a scientifically accurate article adhering to the requested detailed outline is not possible at this time.

The specific data required to populate the sections and subsections of the proposed article, including high-resolution nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and single-crystal X-ray diffraction, could not be located.

This includes the absence of:

¹H and ¹³C NMR Data: Specific chemical shifts (δ), coupling constants (J), and multiplicity patterns necessary for definitive structural assignment and interpretation are not documented in available resources.

2D NMR Data: Experimental results from COSY, HSQC, HMBC, and NOESY experiments, which are crucial for establishing connectivity and stereochemical assignments, have not been published.

High-Resolution Mass Spectrometry (HRMS) Data: Precise mass-to-charge ratio data required for the unambiguous determination of the molecular formula is unavailable.

Infrared (IR) Spectroscopy Data: Characteristic vibrational frequencies for the functional groups present in the molecule are not reported.

Single-Crystal X-ray Diffraction Data: Crystallographic data, which would provide absolute confirmation of the molecular structure, stereochemistry, and solid-state conformation, could not be found.

While information exists for structurally related compounds, such as other substituted isonicotinates or pyridines, extrapolating this data would be scientifically unsound and would not meet the requirements for accuracy. The precise substitution pattern of the target molecule—with amino, chloro, and methyl groups at specific positions on the pyridine ring—uniquely influences its spectroscopic and structural properties. Without direct experimental evidence for this compound, any attempt to generate the requested article would be speculative and lack the necessary factual basis.

Comprehensive Spectroscopic and Advanced Structural Characterization of Methyl 3 Amino 6 Chloro 2 Methylisonicotinate

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy of Methyl 3-amino-6-chloro-2-methylisonicotinate provides critical insights into its electronic structure. The absorption of UV and visible light by the molecule induces transitions of electrons from lower to higher energy molecular orbitals. The specific wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The UV-Vis spectrum of this compound is primarily dictated by the substituted pyridine (B92270) ring, which constitutes the core chromophore. The presence of various functional groups—an amino group (-NH₂), a chloro group (-Cl), a methyl group (-CH₃), and a methyl ester group (-COOCH₃)—on this ring system significantly influences the energy of the electronic transitions and thus the position and intensity of the absorption bands.

The electronic spectrum of this compound is expected to exhibit absorptions arising from π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, originate from the excitation of electrons from the π bonding orbitals of the aromatic pyridine ring to the corresponding antibonding (π) orbitals. The n → π transitions are generally of lower intensity and result from the excitation of non-bonding electrons (from the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group) to the antibonding π* orbitals of the ring.

The various substituents on the pyridine ring modulate these transitions:

Amino group (-NH₂): As a strong electron-donating group (auxochrome), the amino group causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the π → π* transitions of the pyridine ring. This is due to the delocalization of the lone pair of electrons on the nitrogen atom into the aromatic system, which raises the energy of the highest occupied molecular orbital (HOMO).

Methyl group (-CH₃): This alkyl group has a weak electron-donating effect (hyperconjugation), which can cause a small bathochromic shift.

Methyl ester group (-COOCH₃): This electron-withdrawing group can cause a hypsochromic shift (shift to shorter wavelengths) or a bathochromic shift depending on its position and interaction with other substituents. It also introduces additional n → π* transitions associated with the carbonyl group.

Based on the analysis of structurally similar compounds, such as substituted aminopyridines, the UV-Vis spectrum of this compound in a non-polar solvent is anticipated to display characteristic absorption bands. The electronic spectra of vicinally substituted 2-, 3-, and 4-aminopyridines have been studied, and it is generally observed that they show two absorption regions. researchgate.net The presence of an electron-withdrawing group can lead to the appearance of a third band. researchgate.net For instance, the UV-Vis spectrum of 2-amino-3,5-dibromopyridine (B40352) shows a broad band at 255 nm. bas.bg Another related compound, 2-Amino-5-Chloropyridine tetrachloromercurate, has a cut-off wavelength at 348 nm. researchgate.net

The following table summarizes the expected electronic absorption data for this compound, based on theoretical considerations and data from analogous compounds.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition | Associated Chromophore |

| ~ 240 - 260 | High | π → π | Substituted Pyridine Ring |

| ~ 280 - 320 | Moderate to High | π → π | Substituted Pyridine Ring |

| ~ 340 - 380 | Low to Moderate | n → π* | Pyridine N, Ester C=O |

Interactive Data Table

The solvent in which the spectrum is recorded can also significantly affect the absorption bands. Polar solvents can interact with the solute molecules, particularly through hydrogen bonding with the amino group and the ester group, which can alter the energies of the ground and excited states and lead to shifts in the absorption maxima. Generally, for n → π* transitions, an increase in solvent polarity leads to a hypsochromic shift, while for π → π* transitions, a bathochromic shift is often observed.

Chemical Reactivity, Derivatization, and Transformation Strategies of Methyl 3 Amino 6 Chloro 2 Methylisonicotinate

Reactivity at the Amino Functionality

The amino group at the 3-position of the pyridine (B92270) ring is a key site for a variety of chemical transformations, including acylation, sulfonylation, alkylation, arylation, and diazotization. These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's steric and electronic properties.

Acylation and Sulfonylation Reactions

The nucleophilic amino group of methyl 3-amino-6-chloro-2-methylisonicotinate is expected to readily react with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Acylation: Acylation with agents such as acetyl chloride or acetic anhydride (B1165640) introduces an acetyl group onto the amino nitrogen. For instance, the reaction of 3-amino-4-methylpyridines with trifluoroacetic anhydride (TFAA) in pyridine leads to the formation of the corresponding trifluoroacetamide (B147638) derivatives. This reaction proceeds smoothly and is scalable, highlighting the general reactivity of aminopyridines towards acylation.

Sulfonylation: Similarly, sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine, would yield the corresponding sulfonamides. These derivatives are often more stable than the parent amines and can serve as intermediates for further functionalization.

| Reagent | Product Type | General Conditions |

| Acyl Halide (e.g., Acetyl Chloride) | N-Acyl derivative | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent |

| Acid Anhydride (e.g., Acetic Anhydride) | N-Acyl derivative | Base (e.g., Pyridine), Heat |

| Sulfonyl Halide (e.g., p-Toluenesulfonyl Chloride) | N-Sulfonyl derivative | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent |

This is an interactive data table. Users can sort and filter the data.

Alkylation and Arylation Reactions

The nitrogen atom of the amino group can also undergo alkylation and arylation, leading to the formation of secondary and tertiary amines.

Alkylation: N-alkylation of aminopyridines can be achieved using various alkylating agents. For example, the reaction of 3-amino alcohols with alkyl halides can be selectively directed to mono-N-alkylation by forming a stable chelate with 9-BBN. While not directly applicable to the title compound, this illustrates a strategy to control the degree of alkylation. Iterative methylation of a methyl group to form ethyl, isopropyl, and even t-butyl groups has been demonstrated using cobalamin-dependent radical S-adenosylmethionine (SAM) enzymes, showcasing advanced methods for controlled alkylation.

Arylation: Palladium-catalyzed cross-coupling reactions are commonly employed for the N-arylation of amino-heterocycles. For instance, the Buchwald-Hartwig amination allows for the coupling of aminopyrimidines with aryl bromides in the presence of a palladium catalyst, a phosphine (B1218219) ligand (e.g., xantphos), and a base. mdpi.com Similarly, the arylation of 3-amino-6-chloropyridazines has been achieved through Suzuki-Miyaura cross-coupling reactions, demonstrating the feasibility of forming C-N bonds with aryl partners on related heterocyclic systems. researchgate.net

| Reaction Type | Reagent/Catalyst System | Product Type |

| N-Alkylation | Alkyl Halide, Base | N-Alkyl derivative |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide, Palladium Catalyst, Phosphine Ligand, Base | N-Aryl derivative |

| N-Arylation (Suzuki-Miyaura) | Arylboronic Acid, Palladium Catalyst, Base | N-Aryl derivative |

This is an interactive data table. Users can sort and filter the data.

Diazotization and Subsequent Transformations

The primary aromatic amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the pyridine ring through Sandmeyer and related reactions. wikipedia.orgmasterorganicchemistry.com

The diazotization is typically carried out by treating the amine with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, HBr) at low temperatures (0-5 °C). The resulting diazonium salt is often unstable and is used immediately in the subsequent reaction.

Sandmeyer Reactions: The diazonium group can be replaced by various nucleophiles in the presence of a copper(I) salt catalyst. wikipedia.org

Halogenation: Treatment with CuCl or CuBr introduces a chloro or bromo substituent, respectively.

Cyanation: Reaction with CuCN yields the corresponding nitrile.

Notably, the reaction of 3-amino-2-chloropyridine (B31603) with nitrous acid in hydrobromic acid can lead to the displacement of the chloro group by bromide, a process that is temperature-dependent. researchgate.net This highlights the potential for unexpected reactivity in substituted pyridines.

| Transformation | Reagents | Product |

| Diazotization | NaNO₂, HCl/HBr, 0-5 °C | Pyridinediazonium salt |

| Sandmeyer Chlorination | CuCl | 3,6-Dichloro-2-methylisonicotinate derivative |

| Sandmeyer Bromination | CuBr | 3-Bromo-6-chloro-2-methylisonicotinate derivative |

| Sandmeyer Cyanation | CuCN | 3-Cyano-6-chloro-2-methylisonicotinate derivative |

This is an interactive data table. Users can sort and filter the data.

Reactivity at the Ester Functionality

The methyl ester at the 4-position of the pyridine ring is susceptible to nucleophilic attack, allowing for its conversion to other functional groups such as carboxylic acids, different esters, and alcohols.

Hydrolysis and Transesterification Reactions

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, is a common method. The rate of base-catalyzed hydrolysis of methyl 6-aminohexanoate (B3152083) has been studied, providing insights into the kinetics of ester hydrolysis in the presence of an amino group. rsc.org

Transesterification: Transesterification allows for the conversion of the methyl ester to other alkyl esters. This reaction is typically acid or base-catalyzed and is driven to completion by using a large excess of the desired alcohol. For example, the reaction with ethanol (B145695) in the presence of an acid catalyst would yield the corresponding ethyl ester.

| Reaction | Reagents | Product |

| Basic Hydrolysis | NaOH or KOH (aq), then H⁺ | 3-Amino-6-chloro-2-methylisonicotinic acid |

| Acidic Hydrolysis | H₂O, H⁺, Heat | 3-Amino-6-chloro-2-methylisonicotinic acid |

| Transesterification | R'OH, Acid or Base catalyst | Alkyl 3-amino-6-chloro-2-methylisonicotinate |

This is an interactive data table. Users can sort and filter the data.

Reduction to Alcohols and Subsequent Transformations

The ester group can be reduced to a primary alcohol, which can then be further modified.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters on its own, but its reactivity can be enhanced by the addition of Lewis acids like lithium chloride (LiCl) or calcium chloride (CaCl₂). reddit.comreddit.com The NaBH₄/LiCl system in a high-boiling solvent like diglyme (B29089) has been shown to reduce aromatic esters to the corresponding benzyl (B1604629) alcohols. epa.gov

The reduction of the methyl ester of the title compound would yield (3-amino-6-chloro-2-methylpyridin-4-yl)methanol.

| Reducing Agent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | (3-Amino-6-chloro-2-methylpyridin-4-yl)methanol |

| Sodium Borohydride (NaBH₄) / Lithium Chloride (LiCl) | THF or Diglyme | (3-Amino-6-chloro-2-methylpyridin-4-yl)methanol |

This is an interactive data table. Users can sort and filter the data.

Subsequent Transformations of the Alcohol: The resulting primary alcohol, (3-amino-6-chloro-2-methylpyridin-4-yl)methanol, is a versatile intermediate. The hydroxyl group can be converted into a good leaving group (e.g., by tosylation or conversion to a halide), allowing for subsequent nucleophilic substitution reactions. It can also be oxidized to the corresponding aldehyde, providing a handle for further carbon-carbon bond-forming reactions.

Reactivity at the Halogen (Chlorine) Moiety

The chlorine atom at the C-6 position of this compound is a key site for molecular derivatization. Its reactivity is significantly influenced by the electronic properties of the pyridine ring, which is rendered electron-deficient by the ring nitrogen. This facilitates reactions where the chlorine acts as a leaving group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) is a primary pathway for functionalizing the 6-position of the pyridine ring. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom attached to the chlorine. youtube.com The aromaticity of the ring is temporarily disrupted to form a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atom. researchgate.netlibretexts.org Subsequent elimination of the chloride ion restores the aromaticity and yields the substituted product. youtube.com

The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen and the presence of other substituents. Halogens at the 2- and 4-positions (ortho and para to the nitrogen) are significantly more reactive than those at the 3-position (meta). youtube.com In this compound, the chlorine is at the 6-position, which is ortho to the ring nitrogen, making it highly susceptible to nucleophilic attack. youtube.com The reaction is further facilitated by the presence of the ester group at the 4-position, which also contributes to the electron-deficient nature of the ring. A wide range of nucleophiles can be employed in these reactions.

Table 1: Examples of Nucleophiles in SNAr Reactions with Activated Chloropyridines

| Nucleophile Type | Example Reagent | Expected Product at C-6 |

|---|---|---|

| O-Nucleophiles | Sodium methoxide (B1231860) (NaOMe) | 6-methoxy derivative |

| N-Nucleophiles | Ammonia (B1221849) (NH₃), primary/secondary amines | 6-amino, 6-alkylamino, or 6-arylamino derivatives |

| S-Nucleophiles | Sodium thiophenoxide (NaSPh) | 6-(phenylthio) derivative |

Reaction conditions typically involve a suitable solvent and may require heat or the presence of a base to facilitate the reaction. nih.gov For instance, the displacement of chlorine by amines can be carried out in solvents like water or DMSO, sometimes promoted by a base like potassium fluoride (B91410) or the use of a Lewis acid catalyst. nih.govresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for forming carbon-carbon and carbon-heteroatom bonds at the C-6 position. These reactions typically involve an oxidative addition of the C-Cl bond to a low-valent metal catalyst (commonly palladium or nickel), followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. researchgate.net

Suzuki-Miyaura Coupling : This reaction couples the chloropyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is a widely used method for forming aryl-aryl or aryl-vinyl bonds. researchgate.net

Buchwald-Hartwig Amination : A palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. It allows for the coupling of the chloropyridine with a wide range of primary and secondary amines, offering a complementary approach to direct SNAr for C-N bond formation.

Sonogashira Coupling : This reaction forms a carbon-carbon bond between the chloropyridine and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgchemrxiv.org This method is invaluable for introducing alkynyl moieties. wikipedia.orgrsc.org

Negishi Coupling : Involving the reaction of the chloropyridine with an organozinc reagent, the Negishi coupling is known for its high functional group tolerance and reactivity. rsc.orgorgsyn.org It is catalyzed by palladium or nickel complexes and is effective for creating C-C bonds with sp-, sp2-, and sp3-hybridized carbon nucleophiles. rsc.orgorganic-chemistry.org

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions at the C-6 Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | C-C (Aryl, Vinyl) |

| Buchwald-Hartwig | R₂NH | Pd(0)/Pd(II) catalyst, Phosphine ligand, Base (e.g., NaOt-Bu) | C-N |

| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | C-C (Alkynyl) |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS). uoanbar.edu.iq Reactions like nitration or halogenation require harsh conditions and typically proceed in low yields. uoanbar.edu.iq The existing substituents on this compound further influence the regioselectivity. The amino group at C-3 is a strong activating group and ortho-, para-directing, while the methyl group at C-2 is weakly activating. Conversely, the ester at C-4 and the ring nitrogen itself are deactivating. Electrophilic attack, if forced, would likely be directed to the C-5 position, influenced by the activating amino and methyl groups. However, such reactions are generally challenging.

In contrast, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, distinct from the SNAr at the C-6 position. youtube.com The Chichibabin reaction, for example, involves the amination of pyridines (typically at the 2- or 4-position) with sodium amide, displacing a hydride ion. youtube.com For this compound, the C-4 position is already substituted, and the C-2 and C-6 positions are occupied. Therefore, direct nucleophilic substitution on a C-H bond of the ring is unlikely without prior activation.

Cycloaddition Reactions Involving the Pyridine Ring

Due to its aromatic stability, the pyridine ring is generally a reluctant participant in cycloaddition reactions. It is less reactive as a diene in Diels-Alder reactions compared to carbocyclic aromatic compounds. To engage in such reactions, the pyridine ring typically needs to be activated, for example, by N-acylation or N-oxidation, or the reaction must be conducted under high pressure. Formal cycloaddition reactions are more commonly used in the de novo synthesis of pyridine rings rather than as a transformation of a pre-existing pyridine. acs.orgnih.govacs.org For instance, [2+2+2] cycloadditions of alkynes and nitriles or [3+3] cycloadditions of enamines and unsaturated aldehydes are powerful methods for constructing the pyridine core itself. nih.govrsc.org Transformations involving the pyridine ring of this compound as a diene or dienophile would likely require significant activation or dearomatization strategies.

Directed Ortho-Metallation (DoM) Strategies

Directed Ortho-Metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a Directed Metalation Group (DMG), which coordinates to an organolithium reagent (like n-butyllithium) and directs deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium species can then be quenched with various electrophiles.

In this compound, the amino group at the C-3 position is a potential DMG. However, the acidic N-H protons would be deprotonated first. Therefore, protection of the amino group, for example as a pivaloyl amide (-NHPiv) or a carbamate, is necessary. sci-hub.stacs.org Once protected, the amide group can effectively direct lithiation. Given the substitution pattern, the DMG at C-3 would direct metallation exclusively to the C-4 position. However, this position is already occupied by the methyl ester. The next most likely position for deprotonation would be C-2, but it is also substituted. Therefore, a standard DoM strategy starting from the C-3 amino group is not directly applicable for functionalizing a C-H bond on this specific molecule. Alternative strategies would be required, perhaps involving halogen-metal exchange if another halogen were present at a different position.

Ring Functionalization and Modification Beyond Direct Substituent Reactivity

Beyond the direct reactions of the existing substituents, broader strategies can be employed to modify the pyridine core. One powerful approach is a dearomatization-rearomatization sequence. nih.gov This involves reacting the pyridine with an activating agent and a nucleophile to form a non-aromatic dihydropyridine (B1217469) intermediate. digitellinc.com This intermediate can then undergo further functionalization before rearomatization, leading to a net substitution that might not be accessible through direct SNAr or EAS pathways.

Ring expansion or contraction reactions can also be considered for more profound structural modifications. For instance, certain N-substituted pyridinium (B92312) salts can undergo ring-opening upon treatment with a nucleophile, and the resulting intermediate may be induced to re-close into a different ring system, such as a functionalized azepine. rsc.org These transformations, while less common, offer routes to novel heterocyclic scaffolds from readily available pyridine starting materials. C-H functionalization at positions not activated by a DMG is another advanced strategy, often relying on transition-metal catalysis to selectively activate a specific C-H bond. nih.govrsc.org

Applications of Methyl 3 Amino 6 Chloro 2 Methylisonicotinate As a Versatile Synthetic Building Block

Construction of Novel Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

The strategic placement of reactive functional groups on the isonicotinate (B8489971) core of Methyl 3-amino-6-chloro-2-methylisonicotinate makes it an ideal starting material for creating a variety of substituted pyridine and pyrimidine derivatives. The amino group can undergo diazotization, acylation, or act as a nucleophile, while the chloro atom is susceptible to nucleophilic substitution. These reactions enable the introduction of diverse substituents and the extension of the molecular framework.

For instance, building blocks with similar functionalities, such as chloropyrimidines, are known to be valuable intermediates in substitution reactions for synthesizing a range of pyrimidine derivatives. thieme.de The principles governing these reactions are applicable to this compound, allowing for the synthesis of compounds with potential biological activities. The synthesis of various amino derivatives of pyrimidines has been explored to establish structure-activity relationships, particularly for anti-inflammatory agents. mdpi.com The presence of both an amino group and a chlorine atom on the same ring in this compound provides a platform for sequential or selective reactions to build libraries of novel compounds.

Synthesis of Fused Heterocyclic Ring Systems Incorporating the Isonicotinate Moiety

The multifunctionality of this compound is particularly useful for the construction of fused heterocyclic systems, where the isonicotinate ring is annulated with one or more additional rings. Such structures are of significant interest in medicinal chemistry due to their rigid conformations and diverse biological activities.

The compound serves as an excellent precursor for pyrido-fused systems, where the pyridine ring is fused to another nitrogen-containing heterocycle. A prominent example of the utility of a closely related analogue, 3-amino-2-chloro-4-methylpyridine, is in the synthesis of Nevirapine. google.comgoogle.com In this synthesis, the pyridine derivative is a key intermediate for constructing the final dipyrido[3,2-b:2',3'-e] chemsynthesis.commdpi.comdiazepin-6-one structure, a complex tricyclic system where two pyridine rings are fused to a central diazepine (B8756704) ring. google.comgoogle.com This demonstrates how the substitution pattern of the starting material directs the regiochemistry of the cyclization reactions needed to form complex, fused architectures.

Beyond pyrido-fused systems, this building block is suitable for synthesizing a broader range of polycyclic aromatic nitrogen heterocycles. The amino and chloro groups can participate in condensation and cyclization reactions with various bifunctional reagents to form new fused rings. For example, similar amino-chloro-substituted heterocycles are used to create fused systems like imidazo[1,2-b]pyridazines through cyclocondensation reactions. mdpi.com Other complex systems, such as chromeno[2,3-d]pyrimidines, have also been synthesized from appropriately functionalized precursors, highlighting the synthetic versatility of these intermediates in generating diverse heterocyclic frameworks. ekb.egmdpi.com The synthesis of triazinoquinazolinones and other related fused systems has also been achieved starting from functionalized amino compounds, further illustrating the potential of such building blocks in creating novel polycyclic structures. nih.gov

Utilization in Complex Molecule Synthesis as a Key Fragment

In the synthesis of complex molecules, particularly pharmaceuticals, it is often advantageous to use pre-functionalized building blocks or key fragments that can be incorporated into the target structure. This compound and its close analogues serve this purpose effectively.

Precursor for Advanced Organic Materials (e.g., monomers for polymers with specific electronic properties)

While specific examples detailing the use of this compound as a monomer for polymers with specific electronic properties are not extensively documented in the literature, its structure possesses the necessary functionalities for such applications. The presence of the amino group and the chloro substituent provides two distinct reactive handles for polymerization reactions. For example, the amino group could participate in the formation of polyamides or polyimides, while the chloro group could be utilized in cross-coupling reactions to form conjugated polymers. The electron-deficient nature of the pyridine ring, modified by its substituents, could impart specific electronic or optical properties to the resulting polymer, making it a candidate for research in materials science.

Role in Chemical Library Synthesis and Scaffold-Hopping Approaches

In modern drug discovery, the synthesis of chemical libraries containing a large number of related compounds is essential for high-throughput screening. The multiple reactive sites on this compound make it an excellent substrate for combinatorial chemistry, allowing for the rapid generation of a diverse library of analogues by reacting the amino, chloro, or ester groups with various reagents.

Furthermore, this compound is an ideal candidate for scaffold-hopping strategies. mdpi.comnih.gov Scaffold hopping is a medicinal chemistry technique used to discover structurally novel compounds by replacing the core molecular framework (scaffold) of a known active compound with a different, isofunctional scaffold. mdpi.com The substituted pyridine core of this compound can mimic the spatial arrangement of functional groups in other heterocyclic systems. By using this building block, chemists can create novel analogues of existing drugs or lead compounds, potentially leading to improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. For example, scaffold hopping has been successfully used to discover novel 3-aminopyrazole (B16455) inhibitors from a different starting scaffold. nih.gov Similarly, this strategy has been applied to imidazo[1,2-a]pyridine (B132010) cores to discover new antikinetoplastid agents. mdpi.com

Data Tables

Table 1: Examples of Heterocyclic Systems Derived from Functionalized Pyridine/Pyrimidine Precursors

| Precursor Type | Resulting Heterocyclic System | Synthetic Approach | Reference(s) |

| 3-Amino-2-chloro-4-methylpyridine | Dipyrido[3,2-b:2',3'-e] chemsynthesis.commdpi.comdiazepine | Multi-step synthesis involving condensation and cyclization | google.com, google.com |

| 3-Amino-6-chloropyridazine | Imidazo[1,2-b]pyridazine | Cyclocondensation | mdpi.com |

| Functionalized Amines | Triazinoquinazolinones, Triazepinoquinazolinones | Nucleophilic interaction and cyclization | nih.gov |

| Functionalized Pyrimidines | Chromeno[2,3-d]pyrimidines | Multi-step synthesis including condensation and cyclization under microwave heating | mdpi.com |

Computational and Theoretical Investigations of Methyl 3 Amino 6 Chloro 2 Methylisonicotinate

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical studies provide deep insights into the fundamental electronic properties and bonding nature of a molecule.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors (HOMO-LUMO)Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, as shown in the table below.

Table 1: Global Reactivity Descriptors Derived from FMO Analysis No data is available for Methyl 3-amino-6-chloro-2-methylisonicotinate.

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity to accept electrons. |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is performed to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. This is particularly relevant for molecules with rotatable single bonds, such as the ester group in this compound. By systematically rotating specific dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be mapped. This map reveals the low-energy conformers (local minima) and the energy barriers (saddle points) that separate them, providing insight into the molecule's flexibility and the most likely shapes it will adopt.

Reaction Mechanism Elucidation via Transition State Calculations

Computational methods are invaluable for exploring potential reaction pathways. By modeling the interaction of this compound with other reactants, chemists can map out the entire reaction coordinate. Transition state (TS) calculations are used to locate the highest energy point along this path, which represents the energy barrier that must be overcome for the reaction to proceed. By identifying the structures of reactants, intermediates, transition states, and products, and calculating their relative energies, a detailed reaction mechanism can be proposed. This provides a molecular-level understanding of how the compound might be synthesized or how it might react with other chemical species.

Spectroscopic Property Prediction using Computational Methods (NMR, UV-Vis, IR)

Computational chemistry can predict various spectroscopic properties, which is essential for characterizing a molecule and confirming its identity.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These predicted shifts can be compared with experimental data to aid in structure elucidation.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra. This method calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption wavelengths (λmax) observed in a UV-Vis spectrum.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum and are used to identify the functional groups present in the molecule.

Table 2: Computationally Predicted Spectroscopic Data No data is available for this compound.

| Spectroscopy | Predicted Parameter | Typical Computational Method |

|---|---|---|

| ¹H & ¹³C NMR | Chemical Shifts (ppm) | DFT (GIAO) |

| UV-Vis | Max. Absorption Wavelength (λmax) | TD-DFT |

| IR | Vibrational Frequencies (cm⁻¹) | DFT |

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. researchgate.netmdpi.com By simulating the movements and interactions of atoms and molecules, MD can provide valuable insights into the solution-phase behavior and intermolecular interactions of this compound.

In a simulated aqueous environment, MD studies could reveal how water molecules arrange themselves around the solute molecule, forming a hydration shell. The simulation would likely show the formation of hydrogen bonds between the amino group and the ester moiety of the isonicotinate (B8489971) with surrounding water molecules. researchgate.net The nitrogen atom of the pyridine (B92270) ring and the chlorine atom would also participate in electrostatic interactions with the solvent. researchgate.net

Furthermore, MD simulations can elucidate the nature of intermolecular interactions between molecules of this compound themselves. These simulations could predict the preferred modes of association, such as stacking interactions between the pyridine rings or hydrogen bonding between the amino group of one molecule and the ester group of another. researchgate.net The strength and lifetime of these interactions could also be quantified.

An illustrative representation of the types of intermolecular interactions and their simulated properties is presented in Table 1.

Table 1: Illustrative Intermolecular Interaction Data from a Hypothetical Molecular Dynamics Simulation

| Interacting Atoms/Groups | Interaction Type | Average Distance (Å) | Interaction Energy (kcal/mol) |

| Amino (N-H) --- Ester (C=O) | Hydrogen Bond | 2.9 | -4.5 |

| Pyridine Ring --- Pyridine Ring | π-π Stacking | 3.5 | -2.8 |

| Chlorine --- Amino (N-H) | Halogen Bond | 3.2 | -1.5 |

| Ester (O) --- Water (H) | Hydrogen Bond | 2.8 | -5.2 |

| Pyridine (N) --- Water (H) | Hydrogen Bond | 2.9 | -4.8 |

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling of Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a compound with its physicochemical properties or biological activity. dovepress.comtandfonline.com For this compound, QSPR modeling could be employed to predict its reactivity and other chemical properties based on a set of calculated molecular descriptors.

The development of a QSPR model for the reactivity of a series of related isonicotinate derivatives would involve the calculation of various descriptors, including electronic, steric, and topological parameters. Electronic descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. nih.govimperial.ac.uk Steric descriptors, like molecular volume and surface area, can account for the influence of the molecule's size and shape on its reactivity.

A hypothetical QSPR model for predicting a reactivity parameter (e.g., the rate constant of a specific reaction) might take the form of a multiple linear regression equation. An example of such an equation could be:

log(Reactivity) = β₀ + β₁(HOMO) + β₂(LUMO) + β₃(Molecular Volume) + ...

Where β coefficients are determined from the statistical analysis of a training set of molecules with known reactivities.

Table 2 presents a hypothetical set of molecular descriptors that could be used in a QSPR study of isonicotinate derivatives and their potential correlation with a reactivity parameter.

Table 2: Hypothetical Molecular Descriptors and Their Correlation with a Reactivity Parameter for a Series of Isonicotinate Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Molecular Volume (ų) | Dipole Moment (Debye) | Predicted Reactivity (log k) |

| Derivative A | -6.2 | -1.5 | 180 | 2.5 | 1.8 |

| Derivative B | -6.5 | -1.2 | 195 | 3.1 | 2.2 |

| Derivative C | -6.0 | -1.8 | 170 | 2.1 | 1.5 |

| This compound | -6.3 | -1.6 | 185 | 2.8 | 2.0 |

Such QSPR models, once validated, could be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards compounds with desired properties. rsc.org

Advanced Analytical Methodologies for Purity Profiling and Quantitative Determination in Research Samples

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of non-volatile organic compounds like Methyl 3-amino-6-chloro-2-methylisonicotinate. It excels at separating the main compound from structurally related impurities, isomers, and degradation products.

The method's efficacy relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase. For substituted aminopyridines, reversed-phase HPLC is typically the method of choice. In this mode, a nonpolar stationary phase (commonly C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to protonate the basic amino group on the analyte, ensuring sharp, symmetrical peak shapes. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the pyridine (B92270) ring and its chromophoric substituents exhibit strong absorbance.

A typical HPLC purity analysis would generate a chromatogram where the area of the main peak, corresponding to this compound, is compared to the total area of all detected peaks. This allows for the calculation of percentage purity.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Gas Chromatography (GC) for Volatile Component and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While this compound itself has limited volatility, GC is crucial for profiling volatile impurities that may be present in a research sample. These can include residual solvents from the synthesis and purification stages (e.g., methanol, dichloromethane, ethyl acetate) or volatile starting materials and by-products. nih.gov

For this analysis, a headspace GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is often employed. In headspace GC, the sample is heated in a sealed vial, and the vapor phase (containing the volatile components) is injected into the GC system. This prevents non-volatile components like the primary compound from contaminating the instrument. The separation occurs in a capillary column based on the boiling points and polarities of the analytes. nist.gov

Derivatization can also be used to make less volatile compounds, such as the target molecule or related impurities, amenable to GC analysis. nih.govresearchgate.net For instance, the amino group could be derivatized to reduce its polarity and increase its volatility. nih.govnist.gov

Table 2: Example GC Headspace Method for Residual Solvent Analysis

| Parameter | Condition |

| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |

| Carrier Gas | Helium |

| Oven Program | 40 °C (5 min), ramp to 220 °C at 10 °C/min |

| Injector Temperature | 230 °C |

| Detector | FID at 250 °C |

| Headspace Vial Temp | 80 °C |

| Headspace Loop Temp | 90 °C |

Quantitative NMR (qNMR) for Accurate Content Determination

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the purity or concentration of organic compounds with high precision and accuracy. bipm.orgsigmaaldrich.com Unlike chromatographic techniques that rely on response factors, qNMR is a direct method where the integral of a signal is directly proportional to the number of nuclei giving rise to that signal. emerypharma.comnih.gov

For this compound, ¹H qNMR is particularly suitable. The procedure involves accurately weighing the sample and a certified internal standard of known purity into an NMR tube and dissolving them in a deuterated solvent. acs.org The internal standard must have at least one resonance peak that is well-resolved from any peaks of the analyte. By comparing the integral of a specific, non-overlapping proton signal from the analyte (e.g., the methyl ester protons or the aromatic proton) with the integral of a known signal from the internal standard, the exact mass fraction of the analyte can be calculated without the need for a reference standard of the analyte itself. nih.gov

Key considerations for accurate qNMR include ensuring complete dissolution, using a long relaxation delay (D1) to allow for full magnetization recovery of all nuclei, and careful selection of integration regions. emerypharma.com

Titrimetric Methods for Functional Group Quantification

Titrimetric methods are classic analytical techniques that provide a quantitative determination of a specific functional group within a molecule. saylor.org For this compound, the basic amino group attached to the pyridine ring is readily quantifiable via an acid-base titration.

This analysis is typically performed as a non-aqueous titration to enhance the basicity of the amino group. The sample is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid, and titrated with a standardized solution of a strong acid, like perchloric acid in acetic acid. nih.gov The endpoint of the titration, which corresponds to the complete neutralization of the amino groups, can be determined potentiometrically with a pH electrode or visually using a suitable indicator like crystal violet. saylor.org The volume of titrant consumed is directly proportional to the amount of the amino-functionalized compound in the sample, allowing for a calculation of its purity based on this specific functional group. This method is particularly useful as an orthogonal technique to chromatography for purity confirmation. asianpubs.org

Method Validation and Quality Control in Research Synthesis

The synthesis of any research compound requires stringent quality control, which is underpinned by the validation of the analytical methods used for its characterization. Method validation ensures that a specific analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or through recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Implementing these validation protocols for HPLC, GC, and qNMR methods ensures that the purity and content data for each batch of this compound are reliable and reproducible.

Emerging Research Directions and Future Perspectives for Methyl 3 Amino 6 Chloro 2 Methylisonicotinate Chemistry

Development of Novel and More Efficient Synthetic Pathways

The synthesis of polysubstituted pyridines is a foundational challenge in organic chemistry. mdpi.com Traditional methods often rely on multi-step sequences, harsh reaction conditions, or suffer from low yields and poor regioselectivity. acs.orgchemicalbook.com Recent research, however, is paving the way for more elegant and efficient routes that could be applied to the synthesis of Methyl 3-amino-6-chloro-2-methylisonicotinate.

Modern synthetic strategies increasingly employ multicomponent reactions (MCRs), which allow for the construction of complex molecules like pyridine (B92270) derivatives in a single step from readily available starting materials. researchgate.net These reactions are prized for their high atom economy and operational simplicity. For instance, novel MCRs using ammonium (B1175870) acetate (B1210297) as the nitrogen source have proven effective for creating a variety of functionalized pyridines. researchgate.net Another innovative approach involves the direct conversion of N-vinyl or N-aryl amides into pyridines using activating agents like trifluoromethanesulfonic anhydride (B1165640), which offers precise control over substituent placement. organic-chemistry.org Furthermore, green chemistry principles are being integrated through methods like microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating. nih.govacs.org

Below is a comparative table of synthetic approaches relevant to pyridine synthesis.

| Parameter | Traditional Synthetic Methods | Novel Synthetic Methods |

| Approach | Stepwise condensation and cyclization reactions (e.g., Hantzsch synthesis), often requiring harsh conditions like high heat and strong acids. mdpi.comacs.org | One-pot multicomponent reactions (MCRs), domino reactions, C-H activation/annulation cascades. researchgate.netresearchgate.net |

| Efficiency | Often lower yields, multi-step processes reduce overall efficiency. | Higher yields, increased step and atom economy. nih.gov |

| Reaction Time | Can be lengthy, often requiring several hours or days. acs.org | Significantly shorter, sometimes reduced to minutes, especially with microwave assistance. nih.govacs.org |

| Conditions | Frequently require high temperatures, strong acids or bases, and metal catalysts. acs.org | Milder reaction conditions, often catalyzed by organocatalysts or performed under metal-free conditions. organic-chemistry.org |

| Sustainability | Generates more waste and often uses hazardous reagents. | Aligns with green chemistry principles by reducing waste and energy consumption. nih.gov |

Adapting these novel strategies could lead to more economical and environmentally benign pathways for the large-scale production of this compound.

Exploration of Under-explored Reactivity Profiles and Selective Functionalization